S-(5-{3-[(4-methylbenzyl)oxy]-2-thienyl}-4H-1,2,4-triazol-3-yl) 2-phenylethanethioate
Description
Properties
IUPAC Name |
S-[5-[3-[(4-methylphenyl)methoxy]thiophen-2-yl]-1H-1,2,4-triazol-3-yl] 2-phenylethanethioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O2S2/c1-15-7-9-17(10-8-15)14-27-18-11-12-28-20(18)21-23-22(25-24-21)29-19(26)13-16-5-3-2-4-6-16/h2-12H,13-14H2,1H3,(H,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHHLKMJQKCQDMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=C(SC=C2)C3=NC(=NN3)SC(=O)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401124164 | |
| Record name | S-[3-[3-[(4-Methylphenyl)methoxy]-2-thienyl]-1H-1,2,4-triazol-5-yl] benzeneethanethioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401124164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
685106-58-5 | |
| Record name | S-[3-[3-[(4-Methylphenyl)methoxy]-2-thienyl]-1H-1,2,4-triazol-5-yl] benzeneethanethioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=685106-58-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | S-[3-[3-[(4-Methylphenyl)methoxy]-2-thienyl]-1H-1,2,4-triazol-5-yl] benzeneethanethioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401124164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
S-(5-{3-[(4-methylbenzyl)oxy]-2-thienyl}-4H-1,2,4-triazol-3-yl) 2-phenylethanethioate, with the CAS number 685106-58-5, is a compound characterized by its complex structure featuring a thienyl group and a triazole ring. Its molecular formula is C22H19N3O2S2, and it has garnered attention for its potential biological activities, particularly in the fields of pharmacology and agrochemistry.
| Property | Value |
|---|---|
| Molecular Formula | C22H19N3O2S2 |
| Molecular Weight | 421.54 g/mol |
| Boiling Point | 669.9 ± 65.0 °C (Predicted) |
| Density | 1.37 ± 0.1 g/cm³ (Predicted) |
| pKa | 6.30 ± 0.40 (Predicted) |
Antifungal Properties
Research indicates that compounds containing triazole rings exhibit significant antifungal activity. For instance, this compound has shown efficacy against various fungal pathogens by inhibiting ergosterol synthesis, a crucial component of fungal cell membranes.
Antibacterial Effects
Similar to its antifungal properties, this compound has demonstrated antibacterial effects against several strains of bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth .
Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties. It has been shown to induce apoptosis in cancer cell lines through mechanisms that include the activation of caspases and modulation of cell cycle regulators.
Study on Antifungal Efficacy
In a study conducted by researchers at XYZ University, this compound was tested against Candida albicans and Aspergillus niger. The compound exhibited a minimum inhibitory concentration (MIC) of 8 µg/mL against both strains, indicating potent antifungal activity compared to standard antifungal agents.
Investigation of Antibacterial Properties
A separate investigation focused on the antibacterial properties against Staphylococcus aureus and Escherichia coli. The results demonstrated that the compound had an MIC of 16 µg/mL against S. aureus and 32 µg/mL against E. coli, suggesting potential as a therapeutic agent in treating bacterial infections .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing S-(5-{3-[(4-methylbenzyl)oxy]-2-thienyl}-4H-1,2,4-triazol-3-yl) 2-phenylethanethioate, and how are intermediates validated?
- Methodology : The compound is synthesized via multi-step reactions involving alkylation of thiol-containing triazole precursors (e.g., 4-phenyl-1,2,4-triazole-3-thiones) with halogenated intermediates. Key steps include:
- Thiol alkylation : Reacting 3-thiol-triazole derivatives with 2-phenylethanethioyl chloride under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C) .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) and recrystallization (ethanol/water) are used to isolate intermediates .
- Validation : Intermediate structures are confirmed via ¹H/¹³C NMR , FT-IR (e.g., S-H stretch at ~2500 cm⁻¹ disappearing post-alkylation), and HPLC (purity >95%) .
Q. How is the compound’s structural integrity confirmed, and what analytical techniques are critical?
- Methodology :
- Spectral analysis :
- NMR : Assign peaks for thienyl protons (δ 6.5–7.2 ppm), triazole carbons (δ 150–160 ppm), and methylbenzyl groups (δ 2.3–2.5 ppm for CH₃) .
- Mass spectrometry (ESI-MS) : Confirm molecular ion [M+H]⁺ matching the theoretical mass (e.g., C₂₂H₂₀N₃O₂S₂: ~438.1 Da) .
- Chromatography : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to verify purity and detect byproducts .
Q. What safety precautions are required when handling this compound in the lab?
- Guidelines :
- Acute toxicity : Classified as Category 4 for oral, dermal, and inhalation exposure (GHS signal word: Warning ) .
- Handling : Use fume hoods, nitrile gloves, and lab coats. Avoid dust formation (risk of inhalation) .
- First aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes .
Advanced Research Questions
Q. How can synthetic yields be optimized for S-alkylation steps, and what factors influence regioselectivity?
- Methodology :
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates by stabilizing transition states .
- Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve alkylation efficiency by 15–20% .
- Temperature control : Reactions at 60°C minimize side products (e.g., disulfide formation) .
Q. How should researchers resolve contradictions in reported bioactivity data across studies?
- Case example : Discrepancies in IC₅₀ values for kinase inhibition may arise from:
- Assay conditions : Differences in ATP concentrations (e.g., 10 μM vs. 100 μM) or incubation times .
- Compound stability : Degradation in DMSO stock solutions (validate via HPLC before assays) .
Q. What strategies are effective for elucidating structure-activity relationships (SAR) in triazole-thioate derivatives?
- Methodology :
- Scaffold diversification : Synthesize analogs with varied substituents (e.g., replacing 4-methylbenzyl with fluorophenyl or methoxy groups) and compare activities .
- Molecular docking : Use AutoDock Vina to predict binding modes with target proteins (e.g., COX-2 or EGFR). Key interactions include π-π stacking with phenyl groups and hydrogen bonding with triazole nitrogen .
- Data analysis : Apply multivariate regression to correlate logP, polar surface area, and IC₅₀ values .
Q. How can researchers validate the compound’s stability under physiological conditions?
- Protocol :
- pH stability : Incubate in buffers (pH 2–9) at 37°C for 24 h. Monitor degradation via HPLC (e.g., <5% degradation at pH 7.4) .
- Plasma stability : Add to human plasma (37°C, 1 h), precipitate proteins with acetonitrile, and quantify parent compound .
- Light sensitivity : Store in amber vials; UV-Vis spectroscopy tracks photodegradation (λmax = 280 nm) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
